3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide
Description
3-Fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide is a heterocyclic compound featuring a benzamide moiety substituted with fluorine (3-position) and methoxy (4-position) groups, linked to a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine ring. The fluorine atom enhances metabolic stability and bioavailability, while the methoxy group may influence binding affinity to biological targets. The tetrahydropyrazolo[1,5-a]pyridine core contributes to conformational rigidity, a trait often leveraged in drug design to optimize target engagement .
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-21-14-3-2-10(8-13(14)16)15(20)18-11-5-7-19-12(9-11)4-6-17-19/h2-4,6,8,11H,5,7,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSUVMJUQIAOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCN3C(=CC=N3)C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 3-fluoro-4-methoxybenzoic acid with an appropriate amine under amide coupling conditions.
Introduction of the Tetrahydropyrazolo[1,5-a]pyridine Moiety: The tetrahydropyrazolo[1,5-a]pyridine moiety is introduced through a cyclization reaction involving a hydrazine derivative and a suitable ketone or aldehyde.
Final Coupling: The final step involves coupling the benzamide core with the tetrahydropyrazolo[1,5-a]pyridine moiety under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 3-fluoro-4-methoxybenzoic acid.
Reduction: Formation of 3-fluoro-4-methoxyaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The fluoro and methoxy groups play a crucial role in enhancing the binding affinity and specificity of the compound to its target.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Core Heterocycle Variations
Pyrazolo-Pyridine vs. Pyrazolo-Pyrimidine Derivatives
The target compound’s tetrahydropyrazolo[1,5-a]pyridine core differs from pyrazolo[1,5-a]pyrimidine derivatives (e.g., N-(5-chloro-2-methoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide ). Pyrimidine-containing analogs exhibit a larger heterocyclic system with additional nitrogen atoms, which can alter electronic properties and hydrogen-bonding capabilities. For example, the pyrimidine derivative in has a molecular weight of 456.87 g/mol, significantly higher than the target compound’s calculated molecular weight of ~262 g/mol. This difference may impact solubility and membrane permeability .
Substituent Effects
- Fluorine vs. Chlorine/Thienyl Groups : The target compound’s 3-fluoro substituent contrasts with the 5-chloro and 2-thienyl groups in ’s derivative. Fluorine’s electronegativity and small atomic radius often enhance metabolic stability compared to bulkier groups like thienyl, which may improve lipophilicity but reduce solubility .
- Methoxy Positioning : The 4-methoxy group in the target compound differs from the 2-methoxy substitution in ’s analog. Substituent position can dramatically influence steric interactions with biological targets.
Transition-Metal Catalysis vs. Multicomponent Reactions
The synthesis of chiral tetrahydropyrazolo[1,5-a]pyrimidines, as described in , employs Rh-catalyzed asymmetric reductive dearomatization, achieving high enantioselectivity (>90% ee) . In contrast, the target compound’s tetrahydropyrazolo[1,5-a]pyridine core may be synthesized via Ugi-azide condensation (as suggested by ), which is a multicomponent reaction favoring diversity-oriented synthesis but lacking inherent stereocontrol .
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Solubility
The target compound’s lower molecular weight (~262 g/mol) compared to ’s analog (456.87 g/mol) suggests improved solubility in aqueous media, a critical factor for oral bioavailability. However, the trifluoromethyl group in ’s compound may enhance lipid solubility, favoring blood-brain barrier penetration .
Stereochemical Considerations
Unlike the chiral pyrazolo-pyrimidine derivatives in , the target compound lacks stereocenters, simplifying synthesis and avoiding the need for enantiomer resolution. This reduces manufacturing complexity and cost .
Data Table: Key Comparisons
Biological Activity
3-Fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure features a fluorinated aromatic ring and a tetrahydropyrazolo moiety, which are known to enhance biological activity. The presence of the methoxy group is also crucial for its pharmacological properties.
Antitumor Activity
Research indicates that derivatives of pyrazolo compounds exhibit notable antitumor activities. Specifically, pyrazole derivatives have been shown to inhibit various kinases involved in cancer progression:
- BRAF(V600E) : Inhibitory activity against this mutant kinase has been reported, making it a target for certain cancer therapies.
- EGFR and Aurora-A Kinase : These are critical in cell proliferation and survival pathways in cancer cells .
Anti-inflammatory Properties
Studies have demonstrated that pyrazole derivatives can effectively reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes. This suggests that this compound might possess similar anti-inflammatory properties due to its structural characteristics .
Antibacterial Activity
The compound has also been evaluated for antibacterial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains, indicating potential use in treating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:
- Fluorine Substitution : The introduction of fluorine atoms often enhances lipophilicity and metabolic stability.
- Methoxy Group : This functional group can modulate receptor binding affinity and improve pharmacokinetic profiles.
- Tetrahydropyrazolo Framework : This moiety contributes to the overall biological activity by influencing the compound's interaction with biological targets .
Case Studies
Several studies have reported on the biological activities of similar compounds:
- Antitumor Efficacy : A study examining a series of pyrazolo derivatives found that modifications at the 4-position significantly affected their potency against cancer cell lines. Compounds with similar structures to this compound showed promising results in inhibiting tumor growth in vivo .
- Inflammation Models : In experimental models of inflammation, compounds structurally related to this compound demonstrated significant reductions in inflammatory markers when tested against lipopolysaccharide-induced inflammation in mice .
Q & A
Basic: What are the key synthetic challenges and strategies for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step reactions, focusing on constructing the tetrahydropyrazolo[1,5-a]pyridine core and introducing the fluorinated benzamide moiety. Key steps include:
- Core Formation : Cyclocondensation of pyrazole derivatives with aldehydes or ketones under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide Coupling : Use of coupling agents (e.g., HATU or EDC) to attach the 3-fluoro-4-methoxybenzoyl group to the tetrahydropyrazolo scaffold .
- Purification : Column chromatography or recrystallization to isolate the product, with monitoring via TLC or HPLC .
Critical Considerations : Protecting groups may be required for reactive amines, and harsh conditions (e.g., high temperatures) should be avoided to prevent decomposition of the methoxy or fluorine substituents .
Basic: How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., methoxy at δ ~3.8 ppm, fluorobenzamide protons at δ ~7.0–8.0 ppm) .
- IR Spectroscopy : Confirm amide C=O stretching (~1650–1700 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₆H₁₇F₁N₄O₂: expected m/z 328.13) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure >95% purity. Residual solvents (e.g., DMF) should be quantified via GC-MS per ICH guidelines .
Advanced: How can contradictory biological activity data across studies be systematically resolved?
Methodological Answer:
- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, temperature) to rule out experimental variability .
- Target Validation : Use knock-out models or RNA interference to confirm enzyme targets (e.g., acps-pptase) and assess off-target effects via proteomic profiling .
- Structural Analog Comparison : Compare activity of derivatives (e.g., replacing methoxy with nitro groups) to identify critical pharmacophores .
- Data Reprodubility : Cross-validate results in ≥3 independent labs using blinded assays to minimize bias .
Advanced: What experimental design principles apply when evaluating this compound’s antibacterial efficacy?
Methodological Answer:
- In Vitro Models : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains, with controls (e.g., ciprofloxacin) .
- Time-Kill Studies : Assess bactericidal vs. bacteriostatic effects at 2× and 4× MIC over 24 hours .
- Resistance Profiling : Serial passage experiments to monitor mutation rates under sublethal doses .
- Statistical Design : Randomized block designs with split plots to account for variables like bacterial growth phase and culture media .
Advanced: How do fluorine and methoxy substituents influence this compound’s bioactivity?
Methodological Answer:
- Fluorine : Enhances metabolic stability and membrane permeability via electronegativity and lipophilicity. Replace with chlorine or hydrogen in analogs to test SAR .
- Methoxy : Modulates electron density in the benzamide ring, affecting binding to hydrophobic enzyme pockets. Compare with nitro or hydroxyl derivatives .
- Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces and docking studies (e.g., AutoDock Vina) to predict binding affinities .
Advanced: What methodologies assess the environmental impact of this compound?
Methodological Answer:
- Degradation Studies :
- Hydrolysis : Incubate at pH 4–9 (25–50°C) and monitor via LC-MS for breakdown products (e.g., free benzamide) .
- Photolysis : Expose to UV light (λ = 254 nm) to simulate sunlight-induced degradation .
- Ecotoxicology :
- Daphnia magna Acute Toxicity : 48-hour LC₅₀ tests in freshwater .
- Soil Microcosms : Measure biodegradation rates and metabolite accumulation using ¹⁴C-labeled compound .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the amide bond .
- Light Sensitivity : Protect from UV exposure using amber vials, as methoxy groups may undergo photo-oxidation .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid deliquescence, which can accelerate decomposition .
Advanced: How can researchers optimize synthetic yields of the tetrahydropyrazolo core?
Methodological Answer:
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce pyridine intermediates .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. DMSO) to enhance cyclization efficiency .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) while maintaining >80% yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
